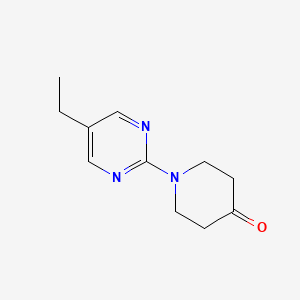

1-(5-Ethylpyrimidin-2-yl)piperidin-4-one

Description

Significance of Piperidinone and Pyrimidine (B1678525) Scaffolds in Modern Chemical Research

Both piperidinone and pyrimidine moieties are considered "privileged scaffolds" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govresearchgate.net

The piperidin-4-one core is a versatile building block in the synthesis of a wide array of biologically active compounds. nih.gov Its rigid, chair-like conformation provides a defined three-dimensional structure that can be strategically functionalized to achieve desired interactions with protein targets. biomedpharmajournal.org Derivatives of piperidin-4-one have been reported to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) modulatory effects. nih.govresearchgate.net The ketone functionality at the 4-position offers a convenient handle for further chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). nih.gov

The pyrimidine ring is a fundamental component of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in nucleic acids (DNA and RNA). nih.gov This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives. These compounds exhibit a vast range of medicinal applications, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. mdpi.commdpi.com The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, a crucial feature for molecular recognition at biological targets. researchgate.net

The combination of these two potent scaffolds into a single molecule, as seen in 1-(5-Ethylpyrimidin-2-yl)piperidin-4-one (B6238645), creates a novel chemical entity with the potential for unique biological activities, possibly arising from synergistic effects of the two moieties or an entirely new mode of action. mdpi.com

Historical Context and Evolution of Pyrimidine- and Piperidinone-Containing Structures

The history of pyrimidine chemistry dates back to the 19th century, with significant advancements in the 20th century driven by the discovery of its role in nucleic acids. researchgate.net This led to the development of numerous synthetic methodologies for creating a vast library of pyrimidine derivatives, many of which have become successful drugs. mdpi.com

Similarly, the piperidine (B6355638) ring, and by extension piperidinone, has a long history in natural product chemistry and pharmacology. iupac.org The development of synthetic methods for piperidinones, such as the Mannich reaction, has been a cornerstone of heterocyclic chemistry, enabling the creation of complex molecules with diverse biological functions. nih.gov

The concept of creating hybrid molecules by linking these two scaffolds is a more recent development, driven by the increasing demand for novel drug candidates with improved efficacy and selectivity. Early research in this area focused on simple linkages, while more recent efforts have explored more complex and rigid connections to better control the spatial orientation of the two ring systems.

Structural Elucidation and Naming Convention of this compound

The systematic name "this compound" precisely describes the molecular architecture of the compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. qmul.ac.ukresearchgate.net

Piperidin-4-one : This is the parent structure, a six-membered saturated nitrogen-containing ring (piperidine) with a ketone group at the 4-position.

1-(...) : This indicates that a substituent is attached to the nitrogen atom at position 1 of the piperidin-4-one ring.

(5-Ethylpyrimidin-2-yl) : This is the substituent attached to the piperidine nitrogen. It is a pyrimidine ring substituted with an ethyl group at its 5-position, and it is connected to the piperidine ring via its 2-position.

The structural elucidation of such a compound would typically involve a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the connectivity of the atoms and the presence of the functional groups.

Interactive Data Table: Spectroscopic Data Interpretation

| Spectroscopic Technique | Expected Key Signals for this compound |

| ¹H NMR | Signals for the ethyl group (triplet and quartet), distinct signals for the pyrimidine ring protons, and characteristic signals for the methylene (B1212753) protons of the piperidine ring. |

| ¹³C NMR | A signal for the ketone carbonyl carbon, signals for the carbons of the pyrimidine ring, and signals for the carbons of the piperidine and ethyl groups. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ketone, and bands corresponding to C=N and C=C stretching of the pyrimidine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Rationale and Academic Objectives for Research on this compound

While specific research objectives for the title compound are not widely published, the rationale for synthesizing and studying such a molecule can be inferred from the known properties of its constituent parts. The primary academic objectives for investigating this compound and related compounds would likely include:

Exploration of Novel Chemical Space : The synthesis of this hybrid molecule contributes to the expansion of the known chemical space, offering new molecular frameworks for biological screening.

Structure-Activity Relationship (SAR) Studies : By systematically modifying the ethyl group on the pyrimidine ring or the substituents on the piperidinone ring, researchers can elucidate the structural requirements for a particular biological activity. rsc.orgnih.gov

Identification of New Biological Targets : Screening this compound against a panel of biological targets could lead to the discovery of novel interactions and potential therapeutic applications.

Development of Synthetic Methodologies : The synthesis of this compound may require the development or optimization of synthetic routes for coupling pyrimidine and piperidinone moieties. A common synthetic strategy would likely involve the nucleophilic substitution reaction between a 2-halopyrimidine (e.g., 2-chloro-5-ethylpyrimidine) and piperidin-4-one.

Overview of Current Research Trajectories Involving Piperidinone and Pyrimidine Hybrid Systems

Current research on hybrid molecules containing both piperidinone and pyrimidine scaffolds is an active area of investigation, with a focus on several therapeutic areas:

Anticancer Agents : Many studies have explored the potential of pyrimidine-piperidine hybrids as inhibitors of various protein kinases, which are key targets in cancer therapy. nih.gov The piperidinone scaffold can provide a rigid framework for orienting the pyrimidine ring into the active site of these enzymes.

Antiviral Agents : The pyrimidine core is a well-established pharmacophore in antiviral drugs. Combining it with a piperidinone moiety could lead to new compounds with improved activity against a range of viruses.

CNS Disorders : The piperidine scaffold is a common feature in many centrally acting drugs. iupac.org The development of pyrimidine-piperidinone hybrids is being explored for the treatment of various neurological and psychiatric disorders.

The synthesis of this compound represents a logical step in the broader effort to explore the therapeutic potential of pyrimidine-piperidine hybrids. While detailed research findings on this specific compound are not yet widely available in the public domain, its chemical structure suggests that it is a promising candidate for further investigation in various drug discovery programs. The continued exploration of such hybrid systems is expected to yield novel compounds with significant therapeutic potential.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

1-(5-ethylpyrimidin-2-yl)piperidin-4-one |

InChI |

InChI=1S/C11H15N3O/c1-2-9-7-12-11(13-8-9)14-5-3-10(15)4-6-14/h7-8H,2-6H2,1H3 |

InChI Key |

KLCSEFGJARHHPI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(N=C1)N2CCC(=O)CC2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 5 Ethylpyrimidin 2 Yl Piperidin 4 One

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 1-(5-Ethylpyrimidin-2-yl)piperidin-4-one (B6238645) reveals two primary disconnection points around the central C-N bond. This leads to two main synthetic strategies, each relying on the coupling of a pyrimidine (B1678525) precursor with a piperidin-4-one precursor.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection A (C-N Bond Formation): The most logical disconnection is at the C-N bond between the pyrimidine ring and the piperidin-4-one nitrogen. This suggests a reaction between a 2-substituted-5-ethylpyrimidine and piperidin-4-one. The 2-substituent on the pyrimidine ring should be a good leaving group, such as a halogen (e.g., chloro, bromo) or a sulfonyl group, to facilitate nucleophilic substitution or a cross-coupling reaction.

Precursors from Disconnection A:

Key Intermediate 1: 5-Ethyl-2-halopyrimidine (e.g., 2-chloro-5-ethylpyrimidine).

Key Intermediate 2: Piperidin-4-one.

This retrosynthetic approach simplifies the synthesis into two main stages: the preparation of the individual heterocyclic precursors and their subsequent coupling.

Synthesis of Key Precursors and Building Blocks

The successful synthesis of the target compound relies on the efficient preparation of its constituent building blocks: the 5-ethyl-2-substituted pyrimidine derivative and the piperidin-4-one scaffold.

The synthesis of 5-ethyl-2-substituted pyrimidines, particularly 2-chloro-5-ethylpyrimidine (B53079), is a critical step. A common method involves the cyclization of a three-carbon component with a source of the N-C-N fragment, followed by chlorination.

For instance, ethyl propionate (B1217596) can be formylated to yield an in-situ source of a β-dicarbonyl equivalent, which can then be condensed with urea (B33335) or a related compound. The resulting 2-hydroxypyrimidine (B189755) can be converted to the 2-chloropyrimidine (B141910) using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com Another approach involves the use of ethyl 2-chloro-pyrimidine-5-carboxylate as a starting material, which can be synthesized from 1,2-dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester by treatment with phosphorus oxychloride and N,N-dimethylaniline. chemicalbook.comnbinno.com

Table 1: Synthetic Routes to 2-Chloro-5-ethylpyrimidine

| Starting Material(s) | Reagents and Conditions | Product |

| Diethyl malonate, Ethyl formate, Urea | 1. NaOEt, EtOH; 2. HCl; 3. POCl₃ | 2-Chloro-5-ethoxycarbonylpyrimidine |

| 2-Hydroxypyrimidine | POCl₃, organic amine (e.g., triethylamine) | 2-Chloropyrimidine |

| 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester | POCl₃, N,N-dimethylaniline | Ethyl 2-chloropyrimidine-5-carboxylate |

Note: The ethyl group at the 5-position can be introduced at various stages, for example, by starting with diethyl ethylmalonate.

Piperidin-4-one and its derivatives are versatile intermediates in medicinal chemistry. nih.gov Their synthesis has been accomplished through several methods, with the Mannich reaction being a prominent approach. chemrevlett.comrdd.edu.iq The classical Mannich condensation involves the reaction of a β-amino carbonyl compound, formed from an active methylene (B1212753) compound, formaldehyde, and an amine. chemrevlett.com

More contemporary methods for synthesizing piperidin-4-one derivatives include cascade reactions initiated by α-imino rhodium carbenes, which can produce these scaffolds in excellent yields. acs.org Additionally, various substituted piperidin-4-ones can be prepared to introduce diversity into the final molecule if desired. googleapis.comdiva-portal.orgresearchgate.net For the synthesis of the parent this compound, piperidin-4-one hydrochloride is a common and commercially available starting material.

N-Arylation Approaches for Constructing the C-N Bond

The final and key step in the synthesis is the formation of the C-N bond between the 5-ethylpyrimidine (B1285229) ring and the piperidin-4-one nitrogen. This can be achieved through two primary strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic aromatic substitution is a powerful method for forming C-N bonds, particularly with electron-deficient heteroaromatic rings like pyrimidine. youtube.com The presence of two nitrogen atoms in the pyrimidine ring activates the ring towards nucleophilic attack, especially at the 2- and 4-positions.

In this strategy, a 2-halo-5-ethylpyrimidine (typically 2-chloro-5-ethylpyrimidine) is reacted with piperidin-4-one in the presence of a base. The reaction proceeds via a Meisenheimer-like intermediate. stackexchange.com The choice of solvent and base is crucial for the reaction's success. Common bases include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃), and solvents can range from polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to alcohols. Microwave irradiation can also be employed to accelerate the reaction. researchgate.net

Table 2: Representative Conditions for SNAr Reaction

| Pyrimidine Substrate | Amine | Base | Solvent | Conditions |

| 2-Chloro-5-ethylpyrimidine | Piperidin-4-one | K₂CO₃ | DMF | 80-100 °C |

| 2-Chloro-5-ethylpyrimidine | Piperidin-4-one | DIPEA | MeCN | Reflux |

| 2-Bromo-5-ethylpyrimidine (B2417337) | Piperidin-4-one | NaH | THF | Room Temperature |

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This method offers a powerful alternative to SNAr, especially for less reactive substrates or when milder reaction conditions are required. organic-chemistry.org

The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, 2-chloro- or 2-bromo-5-ethylpyrimidine would be coupled with piperidin-4-one. The choice of ligand is critical for the efficiency of the catalytic cycle and can range from monodentate, sterically hindered phosphines to bidentate ligands like BINAP or DPPF. wikipedia.org Strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically employed. libretexts.orgresearchgate.net

Table 3: Typical Conditions for Buchwald-Hartwig Amination

| Pyrimidine Substrate | Amine | Catalyst | Ligand | Base | Solvent |

| 2-Bromo-5-ethylpyrimidine | Piperidin-4-one | Pd(OAc)₂ | XPhos | NaOtBu | Toluene (B28343) |

| 2-Chloro-5-ethylpyrimidine | Piperidin-4-one | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane |

| 2-Bromo-5-ethylpyrimidine | Piperidin-4-one | Pd(OAc)₂ | dppf | K₃PO₄ | Toluene |

This palladium-catalyzed approach often provides higher yields and better functional group tolerance compared to traditional SNAr methods, making it a valuable tool in the synthesis of complex molecules like this compound. nih.gov

Copper-Mediated Coupling Methods

Copper-mediated C-N cross-coupling reactions, often referred to as Ullmann or Ullmann-type condensations, represent a foundational strategy for the synthesis of N-aryl heterocycles, including this compound. This approach typically involves the reaction of an aryl halide, in this case, a 2-halo-5-ethylpyrimidine, with piperidin-4-one in the presence of a copper catalyst and a base.

The general mechanism involves the oxidative addition of the copper(I) catalyst to the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the active catalyst. nih.gov Various copper sources can be employed, with copper(I) salts like CuI being particularly common. The reaction often requires high temperatures and polar aprotic solvents to proceed efficiently.

Key components of this methodology include:

Copper Source: Copper(I) iodide (CuI) is frequently used due to its reactivity. Other sources like copper(I) oxide, copper(I) bromide, or copper(II) salts that can be reduced in situ may also be effective.

Base: A base is required to deprotonate the piperidin-4-one, increasing its nucleophilicity. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄).

Ligands: While early Ullmann reactions were often performed without ligands, modern protocols frequently include a ligand to stabilize the copper catalyst, improve solubility, and accelerate the reaction rate, often allowing for lower reaction temperatures. Bidentate ligands such as 1,10-phenanthroline (B135089) or various diamines are effective.

Solvent: High-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the reaction, which may require temperatures upwards of 130 °C. nih.gov

A representative, though generalized, reaction is depicted below:

2-chloro-5-ethylpyrimidine + piperidin-4-one --(CuI, Base, Ligand, Solvent, Heat)--> this compound

This method's primary advantages are the relatively low cost of copper catalysts and its proven reliability for a wide range of substrates.

Alternative Synthetic Routes and Cascade Reactions

Beyond copper-catalyzed methods, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, serve as a powerful alternative for C-N bond formation. This reaction class is renowned for its broad substrate scope, high efficiency, and often milder reaction conditions compared to traditional Ullmann couplings. The catalytic cycle involves a palladium(0) species, a phosphine ligand, and a base. This approach could be highly effective for coupling 2-halo-5-ethylpyrimidine with piperidin-4-one.

Another viable route is direct nucleophilic aromatic substitution (SNAr). Given that the pyrimidine ring is an electron-deficient heterocycle, it is inherently activated towards nucleophilic attack. The presence of a good leaving group, such as a chlorine or fluorine atom at the 2-position, would make it susceptible to direct displacement by piperidin-4-one, potentially without the need for a metal catalyst, although elevated temperatures would likely be required.

Optimization of Reaction Conditions for Yield, Purity, and Selectivity

Achieving an efficient and scalable synthesis of this compound necessitates the careful optimization of several reaction parameters. The goal is to maximize product yield and purity while minimizing reaction time and the formation of byproducts.

Solvent Screening and Reaction Medium Effects

The choice of solvent is critical as it can influence reactant solubility, reaction rate, and even the reaction pathway. For C-N coupling reactions, a range of solvents would typically be screened. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective. researchgate.netresearchgate.net Ethereal solvents such as dioxane or tetrahydrofuran (B95107) (THF) and aromatic solvents like toluene or xylene are also common, particularly in palladium-catalyzed processes. The optimal solvent is determined empirically by running a series of small-scale reactions.

Table 1: Illustrative Effect of Solvent on a Hypothetical C-N Coupling Reaction Yield

| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 2.4 | 45 |

| 2 | Dioxane | 2.2 | 65 |

| 3 | Acetonitrile | 37.5 | 78 |

| 4 | DMF | 36.7 | 92 |

| 5 | DMSO | 46.7 | 89 |

Note: Data are illustrative and represent typical trends in C-N coupling optimization.

Catalyst and Ligand Design and Evaluation

In metal-catalyzed reactions, the choice of catalyst and ligand is paramount. For a copper-mediated Ullmann-type reaction, different copper(I) sources (e.g., CuI, CuBr, Cu₂O) and ligands (e.g., L-proline, N,N'-dimethylethylenediamine) would be evaluated. For a Buchwald-Hartwig reaction, a screening of palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XPhos, SPhos, BINAP) is standard practice to identify the most active catalytic system. The ligand plays a crucial role in facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Table 2: Illustrative Evaluation of Catalyst/Ligand System for a Hypothetical Buchwald-Hartwig Amination

| Entry | Palladium Precursor | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | 55 |

| 2 | Pd₂(dba)₃ | BINAP | NaOt-Bu | 75 |

| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 95 |

| 4 | Pd(OAc)₂ | SPhos | NaOt-Bu | 91 |

Note: Data are illustrative and based on general principles of catalyst screening.

Temperature, Pressure, and Stoichiometric Control

Reaction parameters such as temperature, pressure, and the stoichiometry of reactants and reagents must be finely tuned.

Temperature: C-N coupling reactions are often conducted at elevated temperatures (80-150 °C) to overcome activation energy barriers. Optimization involves finding the lowest temperature at which the reaction proceeds at a reasonable rate to minimize byproduct formation and energy consumption.

Pressure: While most lab-scale syntheses are run at atmospheric pressure, in a manufacturing setting, pressure can be used to control the boiling point of solvents or to influence reactions involving gaseous reagents.

Stoichiometry: The molar ratios of the pyrimidine halide, piperidin-4-one, base, and catalyst loading are critical. An excess of one reactant may be used to drive the reaction to completion. The amount of base is crucial and is typically used in excess (1.5-3.0 equivalents). Catalyst loading is minimized for cost and environmental reasons, with typical values ranging from 0.1 to 5 mol%.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of pharmaceutical intermediates is of growing importance. mdpi.com The goal is to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

For the synthesis of this compound, several green chemistry strategies can be considered:

Atom Economy: Designing synthetic routes, such as cascade reactions, that maximize the incorporation of atoms from the starting materials into the final product. mdpi.com

Use of Safer Solvents: Replacing hazardous solvents like DMF with more environmentally benign alternatives. Recent research has explored the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, as reaction media for the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net

Catalysis: Utilizing catalytic processes over stoichiometric reagents reduces waste. The development of highly efficient and recyclable catalysts is a key area of green chemistry research. mdpi.com

Energy Efficiency: Optimizing reactions to run at lower temperatures, for example by using microwave irradiation or by developing more active catalysts, reduces energy consumption.

Reduction of Derivatives: Minimizing the use of protecting groups in a synthetic sequence reduces the number of steps, reagent consumption, and waste generation.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Scalable Synthetic Protocols for Research and Development

For the synthesis of this compound on a scale suitable for research and development, the nucleophilic aromatic substitution (SNAr) reaction between a halo-pyrimidine and a piperidin-4-one derivative is the most strategically sound and widely applicable method. This pathway is favored due to its operational simplicity, the commercial availability of the requisite starting materials, and its amenability to optimization for larger-scale production.

A typical and scalable synthetic protocol involves the reaction of a 2-halo-5-ethylpyrimidine with a suitable piperidin-4-one precursor. To ensure the piperidine (B6355638) nitrogen is available for nucleophilic attack while the ketone functionality remains intact, a protected form of piperidin-4-one is often employed, or the reaction is carried out with piperidin-4-one hydrochloride, which can be neutralized in situ.

General Reaction Scheme:

Key Parameters for Scalable Synthesis:

For a synthetic protocol to be considered scalable, several factors must be optimized to ensure safety, efficiency, and cost-effectiveness as the reaction volume increases. These include:

Choice of Halogen: The reactivity of the 2-halo-5-ethylpyrimidine is dependent on the nature of the halogen. Generally, fluorine is the most reactive, followed by chlorine and then bromine, in SNAr reactions on electron-deficient aromatic rings like pyrimidine. For scalability, 2-chloro-5-ethylpyrimidine is often a good balance of reactivity and cost.

Base Selection: A non-nucleophilic organic or inorganic base is crucial to neutralize the hydrogen halide formed during the reaction and to drive the reaction to completion. Common choices for large-scale synthesis include potassium carbonate (K₂CO₃) and triethylamine (Et₃N) due to their low cost, ease of handling, and straightforward removal during workup.

Solvent System: The choice of solvent is critical for reaction kinetics, solubility of reagents, and ease of product isolation. Aprotic polar solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often effective for SNAr reactions. However, for larger-scale operations, considerations around solvent toxicity, boiling point (for ease of removal), and cost may lead to the selection of alternative solvents like acetonitrile or even greener solvent options if the reaction conditions permit.

Reaction Temperature and Time: Optimization of the reaction temperature is essential to achieve a reasonable reaction rate without promoting the formation of byproducts. The reaction time is monitored to ensure complete conversion of the starting materials, which is crucial for simplifying the purification process.

Purification Method: For research and development quantities, purification by column chromatography is common. However, for scalable protocols, crystallization is the preferred method for isolating the final product in high purity. This involves a careful selection of solvent systems to induce crystallization and efficiently remove impurities.

The following table summarizes a representative scalable protocol based on the principles of nucleophilic aromatic substitution.

| Parameter | Condition | Rationale for Scalability |

| Starting Materials | 2-Chloro-5-ethylpyrimidine, Piperidin-4-one hydrochloride | Commercially available and cost-effective. |

| Base | Potassium Carbonate (K₂CO₃) | Inexpensive, easy to handle solid, and readily removed by filtration. |

| Solvent | Acetonitrile | Favorable boiling point for reflux and removal, and generally lower toxicity than DMF. |

| Temperature | Reflux (approx. 82 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate without excessive byproduct formation. |

| Work-up | Filtration of inorganic salts, followed by solvent evaporation. | Simple and efficient unit operations that are easily scaled. |

| Purification | Crystallization from a suitable solvent system (e.g., ethanol/water). | Avoids the need for large-scale chromatography, which is often impractical and costly. |

By carefully controlling these parameters, this compound can be synthesized in a reproducible and scalable manner, ensuring a consistent supply of this important chemical compound for further research and development activities.

Advanced Spectroscopic and Spectrometric Characterization of 1 5 Ethylpyrimidin 2 Yl Piperidin 4 One

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is an indispensable tool for the precise determination of a compound's elemental composition. For 1-(5-Ethylpyrimidin-2-yl)piperidin-4-one (B6238645), with a chemical formula of C11H15N3O, the expected exact mass can be calculated.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Calculated Exact Mass |

| [M+H]⁺ | 206.1288 |

| [M+Na]⁺ | 228.1107 |

| [M+K]⁺ | 244.0847 |

Experimental determination of the monoisotopic mass of the protonated molecule [M+H]⁺ with high accuracy (typically within 5 ppm) would provide strong evidence for the proposed molecular formula, distinguishing it from other potential isobaric compounds.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Chemical Shift and Multiplicity Analysis

The ¹H NMR spectrum is expected to reveal distinct signals for the protons of the ethyl, pyrimidine (B1678525), and piperidinone moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton, and signal multiplicity (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons, providing valuable connectivity information.

Similarly, the ¹³C NMR spectrum will show characteristic signals for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon (C=O) in the piperidinone ring is expected to be in the downfield region, typically around 200-210 ppm.

While less common, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms in the pyrimidine and piperidinone rings, offering further structural confirmation.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrimidine-H | ~8.2 | s |

| Piperidinone-H (adjacent to N) | ~3.8 | t |

| Piperidinone-H (adjacent to C=O) | ~2.6 | t |

| Ethyl-CH₂ | ~2.5 | q |

| Ethyl-CH₃ | ~1.2 | t |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~208 |

| Pyrimidine-C (attached to N) | ~160 |

| Pyrimidine-C (C-H) | ~158 |

| Pyrimidine-C (C-Et) | ~130 |

| Piperidinone-C (adjacent to N) | ~45 |

| Piperidinone-C (adjacent to C=O) | ~40 |

| Ethyl-CH₂ | ~23 |

| Ethyl-CH₃ | ~12 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Proximity

Two-dimensional NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C NMR signals and for establishing the complete bonding framework and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, confirming the connectivity within the ethyl and piperidinone fragments.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly important for connecting the ethylpyrimidinyl and piperidinone moieties.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which can be used to determine the conformation of the piperidinone ring and the relative orientation of the substituents.

Quantitative NMR (qNMR) for Purity Assessment in Research Samples

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of a research sample of this compound can be accurately determined. This is a critical step in ensuring the reliability of data in subsequent biological or material science studies.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to show characteristic absorption and scattering bands, respectively.

Table 4: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1710-1730 |

| C=N (Pyrimidine) | Stretching | 1600-1650 |

| C=C (Pyrimidine) | Stretching | 1500-1580 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C-N | Stretching | 1100-1300 |

The strong absorption band for the carbonyl (C=O) stretch in the IR spectrum would be a key diagnostic feature. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the pyrimidine ring vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in this compound constitutes the primary chromophore. It is expected to exhibit characteristic π → π* and n → π* transitions. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are dependent on the solvent polarity. This data is useful for characterizing the electronic properties of the molecule and for developing quantitative analytical methods.

Chiroptical Spectroscopy (if applicable for enantiomeric studies)

Chiroptical spectroscopy is a powerful analytical method for studying chiral molecules, which are molecules that are non-superimposable on their mirror images, known as enantiomers. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral molecule. For a molecule like this compound, which does not possess a stereocenter in its ground state, chiroptical studies would only become relevant if a chiral center were introduced, for instance, through substitution, or if the molecule adopted a stable, chiral conformation. In the absence of chirality, no ECD or VCD signal would be observed.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the ultraviolet and visible regions. This differential absorption is a result of the electronic transitions within the molecule's chromophores being perturbed by the chiral environment.

Theoretical Application to this compound:

Should a chiral derivative of this compound be synthesized, ECD could be employed to determine its absolute configuration. The process would typically involve:

Quantum Chemical Calculations: The theoretical ECD spectra for both possible enantiomers (R and S) would be calculated using computational methods such as Time-Dependent Density Functional Theory (TD-DFT).

Experimental Measurement: The experimental ECD spectrum of the synthesized chiral compound would be recorded.

Comparison and Assignment: The experimental spectrum would be compared to the calculated spectra. A match between the experimental and one of the calculated spectra would allow for the unambiguous assignment of the absolute configuration of the synthesized enantiomer.

The pyrimidine and piperidin-4-one moieties in the molecule contain chromophores that would give rise to ECD signals in a chiral context. The expected electronic transitions (e.g., n → π* and π → π*) would produce characteristic positive or negative bands in the ECD spectrum, the signs of which would be opposite for the two enantiomers.

Table 1: Hypothetical ECD Data for a Chiral Derivative of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) - R Enantiomer | Molar Ellipticity [θ] (deg cm²/dmol) - S Enantiomer |

| 210 | +15,000 | -15,000 |

| 245 | -8,000 | +8,000 |

| 280 | +3,000 | -3,000 |

Note: This table is purely illustrative to demonstrate the expected mirror-image relationship between the ECD spectra of two enantiomers. Actual values would depend on the specific chiral derivative and experimental conditions.

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD. It measures the differential absorption of left and right circularly polarized infrared light corresponding to the vibrational transitions within a chiral molecule. VCD provides detailed information about the stereochemistry and conformational structure of molecules in solution. americanlaboratory.com

Theoretical Application to this compound:

Similar to ECD, VCD would be a valuable tool for the stereochemical analysis of a chiral analogue of this compound. The key advantages of VCD include its sensitivity to the entire molecular structure, not just the chromophoric regions, and its applicability to a wider range of molecules.

The process for determining absolute configuration using VCD mirrors that of ECD:

Computational Modeling: The theoretical VCD spectrum is calculated for a specific enantiomer.

Experimental Analysis: The VCD spectrum of the chiral compound is measured.

Spectral Correlation: The experimental spectrum is compared with the calculated one to assign the absolute configuration.

For a potential chiral derivative of this compound, VCD could provide detailed conformational information due to the flexibility of the piperidine (B6355638) ring. Different conformers can sometimes be distinguished by their unique VCD signatures, offering a deeper insight into the molecule's three-dimensional structure in solution. The technique has proven to be a reliable alternative to X-ray diffraction for determining the absolute configurations of chiral molecules, which is particularly useful in drug discovery. americanlaboratory.com

Table 2: Illustrative VCD Data for a Chiral Derivative of this compound

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁴) - R Enantiomer | ΔA (x 10⁻⁴) - S Enantiomer | Vibrational Mode |

| 2950 | +0.5 | -0.5 | C-H stretch |

| 1720 | -1.2 | +1.2 | C=O stretch |

| 1450 | +0.8 | -0.8 | CH₂ bend |

| 1100 | -0.3 | +0.3 | C-N stretch |

Note: This table is a hypothetical representation of VCD data. The signs and intensities of the VCD signals are mirror images for the two enantiomers. ΔA represents the differential absorbance.

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Publicly Available Research

A thorough review of publicly accessible scientific literature and chemical databases reveals a significant gap in the computational and molecular modeling data for the chemical compound this compound. While this compound is documented and available through various chemical suppliers, detailed theoretical studies concerning its electronic structure, conformational behavior, and electrostatic properties have not been published. Consequently, a comprehensive article based on existing research, as per the specified detailed outline, cannot be constructed at this time.

Computational chemistry and molecular modeling are powerful tools for understanding the intrinsic properties of molecules. Techniques such as Quantum Mechanical (QM) calculations, including Density Functional Theory (DFT) and Ab Initio methods, are fundamental for elucidating electronic structure, optimizing molecular geometry, and predicting vibrational frequencies. cuny.eduresearchgate.net Similarly, Conformational Analysis through Molecular Mechanics and Molecular Dynamics (MD) simulations provides critical insights into a molecule's flexibility, stability, and dynamic behavior. mdpi.commdpi.com Furthermore, Electrostatic Potential Surface (EPS) mapping is vital for understanding molecular charge distribution and predicting intermolecular interactions. deeporigin.comchemrxiv.org

Despite the utility of these methods, their specific application to this compound is not present in the current body of scientific literature. Searches for dedicated studies on this molecule's DFT analysis, Ab Initio energy calculations, potential energy surface scans, or MD simulations have yielded no specific results. While there is extensive research on related molecular fragments, such as the piperidine ring asianpubs.orgnih.govnih.gov and pyrimidine derivatives, samipubco.comresearchgate.net this information cannot be directly extrapolated to the complete structure of this compound without conducting new, dedicated computational studies.

The generation of scientifically accurate data for the requested sections would require original research involving sophisticated software and computational resources. This would entail:

Computational Chemistry and Molecular Modeling of 1 5 Ethylpyrimidin 2 Yl Piperidin 4 One

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Pi-Stacking)

Intermolecular interactions are fundamental to understanding the behavior of 1-(5-Ethylpyrimidin-2-yl)piperidin-4-one (B6238645) in a biological or chemical system. The key interactions involving this molecule are hydrogen bonding and pi-stacking.

Hydrogen Bonding: The molecular structure of this compound features several hydrogen bond acceptors, namely the two nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the piperidin-4-one moiety. The piperidine (B6355638) ring nitrogen can also act as a hydrogen bond acceptor. While there are no strong hydrogen bond donors on the molecule itself, it can readily accept hydrogen bonds from donor molecules in its environment, such as water or amino acid residues in a protein's active site. Computational models can predict the strength and geometry of these potential hydrogen bonds. For instance, the carbonyl oxygen is a strong hydrogen bond acceptor, capable of forming interactions with bond energies in the range of -5 to -8 kcal/mol. The pyrimidine nitrogens are also significant acceptors, with slightly lower interaction energies. The formation of intramolecular hydrogen bonds is also a possibility that can influence the molecule's conformation and permeability across biological membranes. rsc.orgasu.eduunito.it

Pi-Stacking: The pyrimidine ring of this compound is an aromatic system capable of engaging in pi-stacking interactions with other aromatic rings. rsc.org These interactions, which can be parallel-displaced or T-shaped, are crucial for the binding of the molecule to aromatic residues like phenylalanine, tyrosine, or tryptophan in proteins. nih.gov The strength of these interactions is influenced by the electron density of the pyrimidine ring and the nature of the interacting aromatic system. Computational analyses, such as quantum mechanical calculations, can quantify the energy of these pi-stacking interactions, which typically range from -2 to -5 kcal/mol. nih.gov

A summary of potential intermolecular interactions is presented in the table below.

| Interaction Type | Potential Site on Molecule | Interacting Partner Example | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O) | Water (H₂O), Serine (-OH) | -5 to -8 |

| Hydrogen Bond (Acceptor) | Pyrimidine Nitrogens (N) | Water (H₂O), Lysine (-NH₃⁺) | -3 to -6 |

| Hydrogen Bond (Acceptor) | Piperidine Nitrogen (N) | Water (H₂O), Aspartic Acid (-COOH) | -4 to -7 |

| Pi-Stacking | Pyrimidine Ring | Phenylalanine, Tyrosine | -2 to -5 |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, aiding in their structural elucidation and characterization. researchgate.net

NMR Spectroscopy: The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound can be predicted using Density Functional Theory (DFT) calculations. researchgate.net These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure. For instance, the protons on the piperidine ring are expected to appear in the aliphatic region (1.5-4.0 ppm), while the pyrimidine protons would be in the aromatic region (around 8.0-9.0 ppm). The ethyl group protons would show characteristic signals in the upfield region. Similarly, ¹³C NMR predictions would show the carbonyl carbon at a significantly downfield shift (around 200 ppm). nih.govresearchgate.netchemicalbook.com

IR Spectroscopy: The infrared (IR) spectrum of this compound can be simulated using computational methods to predict the vibrational frequencies of its functional groups. The most prominent peak is expected to be the C=O stretching vibration of the ketone group in the piperidin-4-one ring, typically appearing around 1700-1720 cm⁻¹. Other characteristic vibrations include C-N stretching of the piperidine and pyrimidine rings, and C-H stretching of the aliphatic and aromatic moieties. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. The pyrimidine ring is the primary chromophore in this molecule, and π → π* transitions are expected to result in absorption bands in the UV region, likely between 200 and 300 nm. researchgate.netresearchgate.net

Below is a table summarizing the predicted spectroscopic data.

| Spectroscopic Technique | Predicted Feature | Approximate Position |

| ¹H NMR | Pyrimidine Protons | 8.0 - 9.0 ppm |

| Piperidine Protons (adjacent to N) | 3.5 - 4.0 ppm | |

| Piperidine Protons (adjacent to C=O) | 2.5 - 3.0 ppm | |

| Ethyl Group (CH₂) | ~2.7 ppm | |

| Ethyl Group (CH₃) | ~1.3 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~208 ppm |

| Pyrimidine Carbons | 150 - 170 ppm | |

| Piperidine Carbons | 40 - 60 ppm | |

| IR | C=O Stretch | 1700 - 1720 cm⁻¹ |

| C-N Stretch | 1100 - 1300 cm⁻¹ | |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | |

| UV-Vis | π → π* Transition | 260 - 280 nm |

Reactivity Prediction and Mechanistic Insights via Transition State Calculations

Computational chemistry provides valuable tools for predicting the reactivity of this compound and for elucidating the mechanisms of its reactions. Transition state calculations are particularly useful in this regard. researchgate.netchemrxiv.org

The reactivity of this molecule is governed by the electronic properties of its constituent rings. The piperidin-4-one ring can undergo reactions typical of ketones, such as nucleophilic addition at the carbonyl carbon. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present. The ethyl group can undergo free-radical reactions at the benzylic-like position.

Transition state calculations can be employed to model the energy barriers of potential reactions. For example, the reduction of the carbonyl group to a hydroxyl group can be studied by calculating the transition state for the hydride attack. Similarly, the mechanism of a nucleophilic substitution on the pyrimidine ring can be investigated to determine the most likely pathway and the rate-determining step. researchgate.netnih.gov

The following table outlines potential reactions and the insights that can be gained from transition state calculations.

| Reaction Type | Potential Site | Computational Insight |

| Nucleophilic Addition | Carbonyl Carbon | Energy barrier for addition of nucleophiles |

| Nucleophilic Aromatic Substitution | Pyrimidine Ring | Feasibility and regioselectivity of substitution |

| Enolate Formation | α-carbons to Carbonyl | Acidity of α-protons and stability of enolate |

| Oxidation/Reduction | Carbonyl Group/Piperidine Ring | Reaction pathways and product stability |

In Silico Screening and Target Prediction Methodologies for Potential Biological Interactions

In silico screening and target prediction are powerful computational techniques used to identify potential biological targets for a given molecule. nih.govresearchgate.net For this compound, these methods can suggest potential therapeutic applications.

Molecular Docking: This is a widely used technique where the 3D structure of the molecule is docked into the binding sites of various proteins to predict its binding affinity and mode. mdpi.com The pyrimidine and piperidone scaffolds are present in many biologically active compounds, suggesting that this molecule could interact with a range of targets. chemmethod.comchemmethod.comnih.gov For example, derivatives of pyrimidine are known to inhibit kinases, and piperidone-containing molecules have shown activity against various enzymes and receptors. nih.gov A virtual screening campaign could involve docking this compound against a library of protein structures to identify potential hits. nih.gov

Pharmacophore Modeling: This method involves identifying the essential 3D arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. A pharmacophore model for this compound would include hydrogen bond acceptors, hydrophobic features (the ethyl group and parts of the rings), and an aromatic ring. This model can then be used to search databases of known bioactive molecules to find compounds with similar pharmacophoric features, thereby suggesting potential targets.

Machine Learning and AI: Modern approaches utilize machine learning algorithms trained on large datasets of molecule-protein interactions to predict the biological targets of a new molecule based on its structural features.

The table below lists potential protein families that could be targeted by this molecule, based on its structural motifs.

| Potential Protein Target Family | Rationale | Key Interacting Moieties |

| Kinases | Pyrimidine is a common scaffold in kinase inhibitors. | Pyrimidine ring, hydrogen bond acceptors |

| G-Protein Coupled Receptors (GPCRs) | Piperidine derivatives often bind to GPCRs. | Piperidine ring, ethyl group |

| Dihydrofolate Reductase (DHFR) | Pyrimidine is a core structure in DHFR inhibitors. nih.gov | Pyrimidine ring |

| Monoamine Oxidases (MAOs) | Piperidine-containing compounds can inhibit MAOs. | Piperidine ring |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.com While a QSAR model cannot be developed for a single compound, a strategy for developing one for analogues of this compound can be outlined.

Dataset of Analogues: A dataset of structurally similar compounds with measured biological activity against a specific target would be required. These analogues could have variations in the substituent on the pyrimidine ring (e.g., different alkyl groups, halogens) or modifications to the piperidine ring.

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties. researchgate.netmdpi.com

Model Building and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity. The predictive power of the model would then be rigorously validated using internal and external validation techniques. nih.govnih.gov

The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. The model would also provide insights into the key structural features that are important for the desired biological activity.

The following table presents a hypothetical set of descriptors that could be used in a QSAR model for analogues of this compound.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Affects interactions with polar residues in the binding site. |

| Steric | Molecular Volume | Determines the fit of the molecule within the binding pocket. |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

Biological Activity Profiling and Mechanistic Investigations of 1 5 Ethylpyrimidin 2 Yl Piperidin 4 One Preclinical, in Vitro

Target Identification and Binding Affinity Studies

No publicly available data exists for the target identification and binding affinity of 1-(5-Ethylpyrimidin-2-yl)piperidin-4-one (B6238645).

There are no reported studies investigating the inhibitory activity of this compound against any enzymes, including kinases, proteases, or hydrolases.

Information regarding the binding affinity of this compound to any G-protein coupled receptors (GPCRs) or nuclear receptors is not available in the public domain.

There is no published research on the ability of this compound to modulate protein-protein interactions.

Cell-Based Functional Assays

Specific data from cell-based functional assays for this compound are not available.

There are no documented studies on how this compound may modulate any cellular signaling pathways or affect gene expression.

No reporter gene assay results have been published to indicate the effect of this compound on specific biological responses.

Cell Proliferation and Viability Assays (as a measure of cellular response)

Specific data from cell proliferation and viability assays for this compound have not been published. Such assays are fundamental in early-stage drug discovery to assess the cytostatic or cytotoxic potential of a compound. Commonly employed methods include the MTT and MTS assays, which measure metabolic activity as an indicator of cell viability. nih.govpromega.commdpi.com The results of these assays, typically presented as IC50 values (the concentration at which 50% of cell growth is inhibited), are crucial for determining the potency of a compound and for selecting cell lines for further mechanistic studies. Without these foundational data, the cellular response to this compound remains unknown.

Mechanistic Investigations at the Cellular and Subcellular Levels

A thorough understanding of a compound's mechanism of action requires a multi-faceted approach, investigating its localization within the cell and its impact on the proteome, metabolome, and transcriptome. For this compound, such detailed mechanistic studies have yet to be reported.

Intracellular Localization Studies

There is no available information regarding the intracellular localization of this compound. Techniques such as fluorescence microscopy, often using tagged versions of the compound or specific fluorescent probes, are employed to determine where a compound accumulates within the cell (e.g., nucleus, mitochondria, cytoplasm). This information can provide valuable clues about its potential molecular targets and mechanism of action.

Proteomic and Metabolomic Profiling of Treated Cellular Systems

Comprehensive proteomic and metabolomic analyses of cellular systems treated with this compound have not been documented. Proteomic studies can identify changes in protein expression and post-translational modifications, offering insights into the cellular pathways affected by the compound. nih.govnih.gov Similarly, metabolomic profiling can reveal alterations in cellular metabolism, highlighting the metabolic pathways that are perturbed upon treatment. nih.govnih.gov These "omics" approaches are powerful tools for hypothesis generation regarding a compound's mechanism of action.

Transcriptomic Analysis of Gene Expression Changes

No transcriptomic data detailing changes in gene expression following treatment with this compound is currently available. Transcriptomic analysis, typically performed using techniques like RNA sequencing, provides a global view of how a compound alters the expression of genes within a cell. This can help to identify the signaling pathways and cellular processes that are modulated by the compound.

Preclinical Adme Absorption, Distribution, Metabolism, Excretion Investigations of 1 5 Ethylpyrimidin 2 Yl Piperidin 4 One in Vitro/ex Vivo

Membrane Permeability Studies

Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used in the early stages of drug discovery to predict the passive intestinal absorption of a compound. This assay measures the ability of a substance to diffuse from a donor compartment, through a synthetic membrane coated with lipids that mimic the intestinal barrier, to an acceptor compartment.

The resulting data are typically presented as an effective permeability coefficient (Pe), usually in units of cm/s. Compounds are often categorized as having low or high permeability based on these values. For instance, a common classification threshold might categorize compounds with a Pe greater than 1.5 x 10⁻⁶ cm/s as having high permeability.

Table 1: Representative Data Table for PAMPA Permeability of 1-(5-Ethylpyrimidin-2-yl)piperidin-4-one (B6238645)

| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification |

| This compound | Data not available | Data not available |

| Propranolol (High Permeability Control) | Data not available | Data not available |

| Atenolol (Low Permeability Control) | Data not available | Data not available |

Efflux and Uptake Transporter Interaction Studies (e.g., P-glycoprotein, BCRP, OATPs)

Drug transporters are proteins that facilitate the movement of substances across cell membranes. They play a critical role in drug absorption, distribution, and excretion. Key transporters include efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of cells, and uptake transporters like Organic Anion-Transporting Polypeptides (OATPs), which facilitate the entry of drugs into cells, particularly in the liver.

In vitro assays, often using cell lines that overexpress a specific transporter, are employed to determine if a compound is a substrate or an inhibitor of these transporters. For efflux transporters, a bidirectional transport assay is common. The ratio of transport from the basolateral to the apical side versus the apical to the basolateral side (efflux ratio) indicates whether a compound is actively effluxed. An efflux ratio significantly greater than 2 is often indicative of a P-gp or BCRP substrate.

Table 2: Illustrative Data Table for P-glycoprotein (P-gp) Substrate Assessment

| Compound | Papp A→B (10⁻⁶ cm/s) | Papp B→A (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | P-gp Substrate Classification |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Quinidine (Positive Control) | Data not available | Data not available | Data not available | Data not available |

In Vitro Distribution Potential (e.g., red blood cell partitioning)

Understanding how a drug distributes between plasma and red blood cells (RBCs) is crucial for interpreting pharmacokinetic data. The blood-to-plasma ratio (Rb) is determined by incubating the compound with whole blood and then measuring its concentration in both the whole blood and the plasma after separation.

Table 3: Example Data Table for Red Blood Cell Partitioning

| Compound | Blood Concentration (ng/mL) | Plasma Concentration (ng/mL) | Blood-to-Plasma Ratio |

| This compound | Data not available | Data not available | Data not available |

| Chloroquine (High Partitioning Control) | Data not available | Data not available | Data not available |

| Warfarin (Low Partitioning Control) | Data not available | Data not available | Data not available |

Prediction of Excretion Pathways based on Metabolic Fate and Physicochemical Properties

The likely routes of excretion for a drug can be predicted by integrating data on its metabolic stability and physicochemical properties. In vitro metabolism studies using liver microsomes or hepatocytes can identify the primary metabolic pathways, such as oxidation, reduction, or conjugation. The resulting metabolites are often more polar, facilitating their excretion.

Physicochemical properties like molecular weight, lipophilicity (logP), and ionization state (pKa) also influence excretion pathways. For example, hydrophilic and polar compounds are more likely to be excreted unchanged by the kidneys, while more lipophilic compounds often undergo hepatic metabolism before biliary or renal excretion of the more water-soluble metabolites. Without experimental metabolic data for this compound, a definitive prediction of its excretion pathways cannot be made.

Crystallographic Studies and Solid State Characterization of 1 5 Ethylpyrimidin 2 Yl Piperidin 4 One

Single-Crystal X-ray Diffraction for Absolute Structure Determination and Molecular Conformation

While specific single-crystal X-ray diffraction data for 1-(5-Ethylpyrimidin-2-yl)piperidin-4-one (B6238645) is not publicly available, studies on analogous piperidin-4-one derivatives provide a strong basis for predicting its molecular conformation. It is anticipated that the piperidine (B6355638) ring would adopt a chair conformation, a common feature for such six-membered heterocyclic rings, as it minimizes steric strain. chemrevlett.comnih.gov The ethyl-pyrimidine substituent at the nitrogen atom would likely occupy an equatorial position to further enhance stability.

The determination of the absolute structure through single-crystal X-ray diffraction would provide precise measurements of bond lengths, bond angles, and torsion angles. This data is essential for a complete understanding of the molecule's geometry. For a compound of this nature, a representative crystallographic data table might include the following parameters:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1290 |

| Z | 4 |

Note: This table represents hypothetical data for illustrative purposes, based on typical values for similar organic molecules.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state characterization. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.

Polymorph Screening and Characterization using PXRD and Thermal Analysis

A thorough polymorph screening of this compound would involve crystallization under various conditions (e.g., different solvents, temperatures, and cooling rates). Powder X-ray Diffraction (PXRD) would be the primary tool for identifying different crystalline forms, as each polymorph would produce a unique diffraction pattern. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), would complement PXRD by detecting phase transitions and differences in melting points among polymorphs.

Co-Crystallization and Salt Formation Strategies

Crystal engineering strategies, such as co-crystallization and salt formation, can be employed to modify the physicochemical properties of this compound. Co-crystallization involves combining the target molecule with a suitable co-former to create a new crystalline solid with a unique structure and properties. Salt formation, by reacting the basic piperidine nitrogen with an acid, is another avenue to explore new solid forms with potentially improved characteristics.

Thermal Analysis Techniques (DSC, TGA) for Phase Transitions and Thermal Stability

Thermal analysis is fundamental to characterizing the solid-state properties of a compound.

Differential Scanning Calorimetry (DSC) would be used to determine the melting point and enthalpy of fusion of this compound. It can also detect other phase transitions, such as those between different polymorphic forms.

Thermogravimetric Analysis (TGA) would provide information on the thermal stability of the compound by measuring its mass change as a function of temperature. This analysis can identify the decomposition temperature and reveal the presence of any solvates or hydrates.

A representative thermal analysis data table might look as follows:

| Technique | Parameter | Value |

| DSC | Melting Point (Tₘ) | 150-155 °C |

| DSC | Enthalpy of Fusion (ΔHբ) | 25-30 kJ/mol |

| TGA | Decomposition Temperature (Tₔ) | > 250 °C |

Note: This table represents hypothetical data for illustrative purposes.

Solid-State NMR (SS-NMR) Spectroscopy for Structural and Dynamic Insights in the Solid State

Solid-state Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the local environment of atoms in the solid state. For this compound, ¹³C and ¹⁵N SS-NMR would be particularly useful. This technique can distinguish between different polymorphs, as the chemical shifts are sensitive to the local crystalline environment. Furthermore, SS-NMR can provide insights into molecular dynamics, such as ring conformations and the motion of the ethyl group.

Vibrational Spectroscopy (Solid-State IR, Raman) for Polymorph Differentiation

Vibrational spectroscopy, including solid-state Infrared (IR) and Raman spectroscopy, is a valuable tool for characterizing the solid form of a compound. The vibrational modes of a molecule are sensitive to its solid-state environment, meaning that different polymorphs will exhibit distinct IR and Raman spectra. These techniques can be used for rapid and non-destructive screening of polymorphic forms and for quality control purposes. The spectra would be characterized by specific bands corresponding to the stretching and bending vibrations of the various functional groups within the this compound molecule. researchgate.netmdpi.com

Particle Size and Morphology Characterization

The particle size distribution and morphology of an active pharmaceutical ingredient (API) are critical physical characteristics that can significantly influence its bulk properties, manufacturing processes, and biopharmaceutical performance. While specific experimental data on the particle size and morphology of this compound is not extensively available in publicly accessible literature, the characterization would typically be conducted using a suite of established analytical techniques. These methods provide quantitative data on particle dimensions and qualitative descriptions of their shape and surface features.

The crystalline nature of a compound like this compound, as would be confirmed by single-crystal X-ray diffraction, directly impacts its morphology. The internal crystal lattice structure dictates the external crystal habit, or the shapes and faces that the crystals exhibit. The conditions of crystallization, such as solvent, temperature, and cooling rate, can further influence these macroscopic properties.

Standard techniques for characterizing the particle size and morphology of a crystalline solid such as this compound would include microscopy and laser diffraction.

Microscopy:

Microscopic analysis is a fundamental method for directly observing the morphology of individual particles. Techniques such as Scanning Electron Microscopy (SEM) would provide high-resolution images of the particles, revealing details about their shape, surface texture, and the presence of any agglomerates. From these images, a qualitative description of the crystal habit can be derived. For instance, crystals could be described as needle-like (acicular), plate-like, or prismatic.

Laser Diffraction:

Laser diffraction is a widely used technique for determining the particle size distribution of a bulk powder sample. This method measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample. The resulting data provides a volume-based particle size distribution, which can be represented in a data table.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a laser diffraction analysis of a batch of this compound. This data is representative of a typical analysis and is for illustrative purposes only.

| Percentile | Particle Size (µm) | Interpretation |

|---|---|---|

| D10 | 5.2 | 10% of the particles have a diameter of 5.2 µm or less. |

| D50 | 25.8 | The median particle diameter; 50% of the particles are smaller than 25.8 µm. |

| D90 | 78.4 | 90% of the particles have a diameter of 78.4 µm or less. |

In addition to these primary techniques, Powder X-ray Diffraction (PXRD) can provide information that complements the morphology characterization. While primarily used for identifying crystalline phases, the peak shapes in a PXRD pattern can give an indication of the crystallite size and any preferred orientation of the crystals in the sample, which is related to the particle morphology.

A comprehensive characterization of the particle size and morphology of this compound would be essential for its development as a pharmaceutical compound, ensuring batch-to-batch consistency and optimizing its formulation and performance.

Derivatization and Synthetic Utility of 1 5 Ethylpyrimidin 2 Yl Piperidin 4 One As a Chemical Building Block

Reactions at the Ketone Moiety of Piperidin-4-one (e.g., reductions, additions, Wittig reactions)

The carbonyl group at the C-4 position of the piperidine (B6355638) ring is a primary site for a wide range of chemical transformations, making it a focal point for introducing molecular diversity.

Reductions and Nucleophilic Additions: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(5-ethylpyrimidin-2-yl)piperidin-4-ol, using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is fundamental for accessing analogues with different spatial arrangements and hydrogen-bonding capabilities.

Furthermore, the ketone is susceptible to nucleophilic addition reactions. Condensation with hydroxylamine (B1172632) hydrochloride or thiosemicarbazide (B42300) can yield the corresponding oxime and thiosemicarbazone derivatives, respectively. nih.gov These reactions are often straightforward and provide derivatives with altered electronic properties and potential for further functionalization or biological activity. nih.gov The synthesis of such imine derivatives from a related piperidin-4-one skeleton has been reported to proceed in good yields. nih.gov

Carbon-Carbon Bond Forming Reactions: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) provide a powerful method for converting the carbonyl group into an exocyclic double bond. By reacting 1-(5-ethylpyrimidin-2-yl)piperidin-4-one (B6238645) with a suitable phosphorus ylide, a range of 4-alkylidene-piperidine derivatives can be synthesized. This introduces a carbon-based substituent at the 4-position, significantly altering the scaffold's shape and properties. While specific examples on this substrate are not detailed in the literature, the reaction is a cornerstone of ketone chemistry.

The Knoevenagel condensation is another important C-C bond-forming reaction, typically involving the reaction of the ketone with an active methylene (B1212753) compound, catalyzed by a weak base like piperidine or pyrrolidine. tandfonline.comresearchgate.net This reaction, however, more commonly occurs at the α-carbon of the piperidone, which will be discussed in the next section.

| Reaction Type | Reagent/Catalyst | Product Type |

| Reduction | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Oxime Formation | Hydroxylamine hydrochloride (NH₂OH·HCl) | Oxime |

| Thiosemicarbazone Formation | Thiosemicarbazide | Thiosemicarbazone |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CH₂) | 4-Alkylidene piperidine |

Functionalization of the Piperidine Ring System (e.g., alpha-functionalization, rearrangement reactions)

Beyond the ketone, the piperidine ring itself offers opportunities for structural modification, particularly at the α-carbons (C-3 and C-5) adjacent to the carbonyl group.

Alpha-Functionalization: The protons on the α-carbons are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles. A common and effective transformation is the Knoevenagel or Aldol-type condensation with aromatic aldehydes. nih.govresearchgate.net This reaction, often catalyzed by an acid or base, leads to the formation of 3-arylidene-4-piperidone derivatives. researchgate.netnih.gov If two equivalents of an aldehyde are used, 3,5-bis(arylidene)-4-piperidones can be synthesized, which are known curcumin (B1669340) mimics with interesting biological properties. nih.govdiva-portal.org These α,β-unsaturated ketone products are valuable intermediates for subsequent Michael additions.

Recent advances in photocatalysis have enabled direct α-C-H functionalization. For instance, photocatalytic oxidation can lead to α-hydroxylation, providing a direct route to hemiaminals. chemrxiv.org Furthermore, copper-mediated intramolecular α-C(sp³)–H amination has been demonstrated on piperidine systems, allowing for the construction of fused ring systems like imidazolidin-4-ones. rsc.org

Rearrangement Reactions: The piperidin-4-one scaffold can undergo rearrangement reactions to afford different heterocyclic systems. For example, the Schmidt rearrangement, which involves reacting the ketone with hydrazoic acid (HN₃) under acidic conditions, can convert the six-membered piperidine ring into a seven-membered hexahydrodiazepin-5-one. This reaction has been demonstrated on a 2,6-diphenyl-3-pentyl-piperidin-4-one system. researchgate.net More advanced methods involving α-imino rhodium carbenes have also been developed to initiate a cascade of 1,2-aryl/alkyl migration and annulation, yielding highly substituted piperidin-4-one derivatives. acs.org

| Reaction Type | Position | Reagents/Conditions | Product Type |

| Knoevenagel Condensation | α-carbon (C-3/C-5) | Aromatic aldehyde, base or acid catalyst | 3-Arylidene-4-piperidone |

| Photocatalytic Hydroxylation | α-carbon (C-2/C-6) | Flavin-based catalyst, light, base | Hemiaminal |

| Schmidt Rearrangement | Ring Expansion | Hydrazoic acid (HN₃), acid catalyst | Hexahydrodiazepin-5-one |

Modifications and Substitutions on the Pyrimidine (B1678525) Ring (e.g., halogenation, further cross-coupling reactions)

Halogenation: The pyrimidine ring can be halogenated to introduce reactive handles for subsequent reactions. Direct halogenation of pyrimidine systems, particularly at the C-5 position, can be achieved using reagents like N-halosuccinimides (NCS, NBS, NIS). elsevierpure.comresearchgate.net For related pyrazolo[1,5-a]pyrimidines, an oxidative halogenation has been developed using a combination of a sodium halide (NaX) and potassium persulfate (K₂S₂O₈). nih.gov Introduction of a halogen, such as bromine or iodine, at an available position on the pyrimidine ring of this compound would create a key intermediate for cross-coupling.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation in modern drug discovery. nih.gov A halogenated derivative of the title compound could readily participate in Suzuki-Miyaura coupling with boronic acids to introduce new aryl or heteroaryl groups. researchgate.netrsc.org Similarly, Buchwald-Hartwig amination could be employed to form a C-N bond, linking the pyrimidine ring to a variety of amines. nih.govrsc.org These reactions offer a modular approach to rapidly build libraries of analogues for structure-activity relationship (SAR) studies.

| Reaction Type | Reagent/Catalyst | Function |

| Halogenation | N-Halosuccinimide (NXS) | Introduces a halogen (Cl, Br, I) onto the pyrimidine ring. |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid | Forms a new C-C bond, attaching an aryl/heteroaryl group. |

| Buchwald-Hartwig Amination | Pd catalyst, amine | Forms a new C-N bond, attaching an amine substituent. |

Preparation of Isotopically Labeled Analogues for Advanced Research Applications (e.g., mass spectrometry tracking)